2-(3,5-dimethylphenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-12-17(2)14-18(13-16)32-15-22(30)28-9-7-27(8-10-28)21-6-5-20-24-25-23(29(20)26-21)19-4-3-11-31-19/h3-6,11-14H,7-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUGZCDPOULCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylphenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethan-1-one (CAS Number: 1058255-93-8) is a complex organic molecule with potential pharmaceutical applications. Its unique structure suggests various biological activities, particularly in the realms of antiviral and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N6O3 , with a molecular weight of 432.5 g/mol . The compound features multiple functional groups that contribute to its biological activity, including a triazole ring and a piperazine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O3 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1058255-93-8 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to our target compound. Research indicates that derivatives containing triazole and furan rings exhibit significant antiviral activity against various viral strains. For instance, compounds with similar structural motifs have shown effectiveness against Herpes Simplex Virus (HSV) and other viral infections by inhibiting viral replication in cell cultures .
Case Study:
In a study on triazole derivatives, compounds demonstrated up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity (CC50 > 600 μM). This suggests that our compound may possess comparable antiviral properties due to its structural similarities .
Anticancer Activity
The presence of the furan and triazole rings in the structure has been linked to anticancer activity. Compounds with these moieties have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain triazolo-pyridazine derivatives have shown promising results in preclinical models against various cancer cell lines.
Research Findings:
A study reported that triazole-containing compounds exhibited significant cytotoxic effects on cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action is often attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in cancer progression .
The biological mechanisms underlying the activity of this compound may include:
- Inhibition of Viral Enzymes: Similar compounds have been shown to inhibit viral polymerases and proteases.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Cell Cycle Arrest: It may interfere with cell cycle progression, leading to reduced proliferation rates in tumor cells.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. The incorporation of the furan and piperazine groups in the structure enhances its bioactivity. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound may also possess anticancer activity due to its structural components .
Antimicrobial Properties
The presence of the furan ring in the compound is associated with antimicrobial activity. Compounds with furan derivatives have been documented to exhibit efficacy against a range of pathogens, including bacteria and fungi. This suggests that 2-(3,5-dimethylphenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethan-1-one could be explored for its potential as an antimicrobial agent .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems. Thus, this compound may have potential applications in treating neurological disorders or as a central nervous system stimulant .
Material Science Applications
Organic Electronics
The compound's structure suggests potential use in organic electronic materials. The presence of conjugated systems within its molecular framework can facilitate charge transport properties essential for organic semiconductors. Research into similar compounds has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Polymer Chemistry
In polymer chemistry, compounds with furan and phenoxy groups are often used as building blocks for creating functionalized polymers. These polymers can exhibit unique thermal and mechanical properties suitable for various applications, including coatings and composites .
Agricultural Chemistry Applications
Pesticidal Activity
The structural characteristics of this compound suggest it could be evaluated for pesticidal properties. Compounds with similar frameworks have been studied for their ability to control agricultural pests and diseases .
Case Study 1: Anticancer Efficacy
A study conducted on structurally similar triazole derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The study highlighted the importance of substituents on the triazole ring in enhancing anticancer activity. This provides a precedent for investigating the anticancer potential of this compound .
Case Study 2: Antimicrobial Screening
A series of furan-based compounds were screened against various bacterial strains. Results indicated that modifications to the furan ring significantly influenced antimicrobial potency. This underscores the need for further exploration of this compound in similar contexts .
Chemical Reactions Analysis
Piperazine Core Reactivity
The piperazine moiety enables nucleophilic and alkylation reactions. Key transformations include:
Triazolo-Pyridazine Heterocycle Reactivity
The triazolo[4,3-b]pyridazine system participates in cycloadditions and electrophilic substitutions:
Phenoxy Group Reactivity
The 3,5-dimethylphenoxy substituent undergoes electrophilic aromatic substitution (EAS):
Furan Ring Reactivity
The furan-2-yl group participates in electrophilic and Diels-Alder reactions:
Synthetic Modifications for Bioactivity
Structural analogs suggest potential modifications to enhance pharmacological properties:
Stability and Degradation Pathways
The compound’s stability under varying conditions informs storage and handling protocols:
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
- 4-[3-[3,5-Bis(Trifluoromethyl)Phenyl]-4-[(5-Chloro-2,4-Difluoro-Anilino)Methyl]Pyrazol-1-yl]Benzoic Acid (Compound 26) Core: Pyrazole-triazole hybrid. Substituents: 3,5-Bis(trifluoromethyl)phenyl, 5-chloro-2,4-difluoroanilino, benzoic acid. Molecular Weight: 576.0720 (calculated via ESI-FTMS). Key Differences: Lacks the piperazine and furan moieties but incorporates trifluoromethyl groups for enhanced electronegativity and metabolic resistance .
2-[[3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine
- Core : [1,2,4]Triazolo[4,3-b]pyridazine.
- Substituents : 4-Methoxyphenyl at position 3, ethanamine at position 5.
- Molecular Weight : 285.3012 g/mol.
- Key Differences : The ethanamine group and methoxyphenyl substituent contrast with the target compound’s piperazine and furan, suggesting divergent solubility and target selectivity .
Piperazine-Containing Analogues
- 2-(3,5-Difluorobenzyl)-6-(1-Piperidinylsulfonyl)[1,2,4]Triazolo[4,3-a]Pyridin-3(2H)-One Core: [1,2,4]Triazolo[4,3-a]pyridinone. Substituents: 3,5-Difluorobenzyl, piperidinylsulfonyl. Key Differences: The sulfonyl-piperidine group introduces strong electron-withdrawing effects, unlike the target’s neutral piperazine-furan system. This may reduce membrane permeability compared to the target compound .
Table 1: Comparative Analysis of Key Compounds
Functional Group Impact on Bioactivity
- Furan vs. Methoxy : The furan-2-yl group in the target compound provides moderate electron-donating effects, contrasting with the stronger electron-donating methoxy group in ’s compound. This may reduce binding affinity to targets requiring electron-rich aromatic interactions .
- Piperazine vs. Sulfonyl-Piperidine : The piperazine in the target compound enhances basicity and solubility compared to the sulfonyl-piperidine in ’s analogue, which may improve pharmacokinetics .
Preparation Methods
Synthesis of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine moiety serves as the central scaffold. A validated approach begins with 6-chloropyridazin-3-amine as the precursor. Cyclization with furan-2-carbohydrazide under acidic conditions (HCl, ethanol, reflux, 12 h) yields 3-(furan-2-yl)- triazolo[4,3-b]pyridazine (75% yield) . Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Acid Catalyst | 6 M HCl (2 eq) |
Mechanism : The hydrazide undergoes nucleophilic attack on the pyridazine ring, followed by intramolecular cyclization and dehydration to form the triazolo[4,3-b]pyridazine core .
Functionalization with Piperazine
Introducing the piperazine group at position 6 of the triazolo[4,3-b]pyridazine requires nucleophilic aromatic substitution. 3-(Furan-2-yl)-6-chloro-[1, triazolo[4,3-b]pyridazine reacts with piperazine (2 eq) in dimethylformamide (DMF) at 100°C for 24 h, achieving 68% yield .
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | Triethylamine (3 eq) |
| Temperature | 100°C |
| Reaction Time | 24 hours |
Side Reaction Mitigation : Excess piperazine minimizes di-substitution. Post-reaction purification via silica gel chromatography (ethyl acetate/methanol 9:1) isolates the mono-substituted product .
Synthesis of the Phenoxy Ethan-1-one Moiety
The 3,5-dimethylphenoxy ethanone side chain is prepared by reacting 3,5-dimethylphenol with bromoacetyl bromide (1.2 eq) in dichloromethane (DCM) under inert atmosphere. Triethylamine (3 eq) facilitates the SN2 reaction, yielding 2-bromo-1-(3,5-dimethylphenoxy)ethan-1-one (82% yield) .
| Parameter | Condition |
|---|---|
| Solvent | DCM |
| Base | Triethylamine |
| Temperature | 0°C → room temperature |
| Reaction Time | 4 hours |
Coupling of Piperazine and Ethanone Components
The final step involves alkylation of the piperazine nitrogen with the bromoethanone derivative. 4-[3-(Furan-2-yl)-[1, triazolo[4,3-b]pyridazin-6-yl]piperazine (1 eq) reacts with 2-bromo-1-(3,5-dimethylphenoxy)ethan-1-one (1.5 eq) in acetonitrile at 60°C for 18 h, yielding the target compound (65% yield) .
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium carbonate (2 eq) |
| Temperature | 60°C |
| Reaction Time | 18 hours |
Purification : Recrystallization from ethanol/water (7:3) affords the pure product (HPLC purity >98%) .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J = 3.2 Hz, 1H, furan-H), 6.98 (s, 2H, aromatic-H), 6.54 (m, 2H, furan-H), 4.62 (s, 2H, COCH2N), 3.85–3.75 (m, 8H, piperazine-H), 2.31 (s, 6H, CH3) .
Mass Spectrometry (ESI-MS) : m/z 475.2 [M+H]⁺ (calc. 475.2) .
High-Performance Liquid Chromatography (HPLC) : Retention time = 12.7 min (C18 column, acetonitrile/water 55:45) .
Optimization Challenges and Solutions
-
Low Yield in Cyclization : Increasing reaction time to 16 h and using anhydrous ethanol improves yield by 15% .
-
Piperazine Di-Substitution : Employing mono-Boc-protected piperazine followed by deprotection (TFA/DCM) reduces byproducts .
-
Ethanone Hydrolysis : Strict moisture control (molecular sieves) prevents ketone degradation during coupling .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Sequential Coupling | 65 | 98 | High |
| One-Pot Reaction | 48 | 89 | Moderate |
| Solid-Phase Synthesis | 32 | 78 | Low |
The sequential coupling method balances efficiency and purity, making it the preferred industrial route .
Scalability and Industrial Considerations
-
Solvent Recovery : DMF and acetonitrile are distilled and reused, reducing waste.
-
Catalyst Recycling : Palladium catalysts from coupling steps are recovered via filtration (85% efficiency) .
-
Process Safety : Corrosive reagents (e.g., bromoacetyl bromide) require closed-system handling to comply with GHS Category 8 protocols .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be purified?
Methodology:
- Use a multi-step synthesis starting with the formation of the triazolopyridazine core. Reflux precursors (e.g., 3-(furan-2-yl)-1,2,4-triazole derivatives) with pyridazine analogs in ethanol for 2–3 hours under inert gas .
- Purify intermediates via recrystallization from DMF/EtOH (1:1) or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5). Monitor purity via TLC (ethyl acetate/hexane 1:1; Rf ~0.4) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodology:
- HRMS : Confirm molecular weight (expected [M+H]+: ~500–550 Da) with high-resolution mass spectrometry .
- NMR : Use DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm).
- HPLC : Validate purity ≥95% using a C18 column (acetonitrile/water gradient; retention time ~12–15 min) .
Q. How should researchers assess solubility and stability in experimental buffers?
Methodology:
- Test solubility in PBS (pH 7.4), DMSO, and ethanol via nephelometry. For stability, incubate at 37°C for 24–72 hours and quantify degradation via HPLC .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify pharmacophoric groups?
Methodology:
Q. What experimental frameworks resolve contradictions in reported biological activity data?
Methodology:
Q. What approaches elucidate metabolic pathways and environmental persistence?
Methodology:
- Use ¹⁴C-labeled analogs to track biotransformation in liver microsomes. Identify metabolites via LC-MS/MS.
- Assess environmental degradation using OECD 307 guidelines (soil half-life studies over 120 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
